molecular formula C11H11F3O3 B2438852 2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane CAS No. 2411201-16-4

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane

Cat. No. B2438852
CAS RN: 2411201-16-4
M. Wt: 248.201
InChI Key: REYKMUQGVDZUKP-UHFFFAOYSA-N
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Description

2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane is a unique chemical compound with the linear formula C10H9F3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane is represented by the SMILES string FC(F)(F)C1=CC=CC(OCC2CO2)=C1 . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring via a methoxy bridge .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

properties

IUPAC Name

2-[[3-methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-15-8-2-7(11(12,13)14)3-9(4-8)16-5-10-6-17-10/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKMUQGVDZUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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